

# An In-depth Technical Guide to (3R,4R)-3-Amino-4-hydroxypentanoic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (3R,4R)-3-Amino-4-hydroxypentanoic acid

Cat. No.: B555398

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## Abstract

**(3R,4R)-3-Amino-4-hydroxypentanoic acid** (CAS Number: 837383-95-6) is a chiral, non-proteinogenic amino acid that has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and biological activities, with a particular focus on its role as a neuraminidase inhibitor and its potential as an anticancer agent. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

## Chemical and Physical Properties

**(3R,4R)-3-Amino-4-hydroxypentanoic acid** is a white to off-white solid. While extensive experimental data for the free acid is limited in publicly available literature, data for its hydrochloride salt (CAS Number: 336182-14-0) and predicted values provide a good understanding of its physicochemical properties.

Table 1: Physical and Chemical Properties of **(3R,4R)-3-Amino-4-hydroxypentanoic acid** and its Hydrochloride Salt

Property	Value (Free Acid)	Value (Hydrochloride Salt)
CAS Number	837383-95-6	336182-14-0
Molecular Formula	C5H11NO3[1]	C5H12ClNO3
Molecular Weight	133.15 g/mol [1]	169.61 g/mol
Melting Point	Not available	215-217 °C (decomposes)
Boiling Point	355.8 ± 32.0 °C at 760 mmHg (Predicted)[1]	Not available
Density	1.2 ± 0.1 g/cm <sup>3</sup> (Predicted)[1]	Not available
Flash Point	169.0 ± 25.1 °C (Predicted)[1]	Not available
Optical Rotation	Not available	+12.5° (c=1, H2O)
LogP	-0.81 (Predicted)[1]	Not available
Synonyms	D-threo-Pentonic acid, 3-amino-2,3,5-trideoxy-[1]	L-beta-Homothreonine hydrochloride

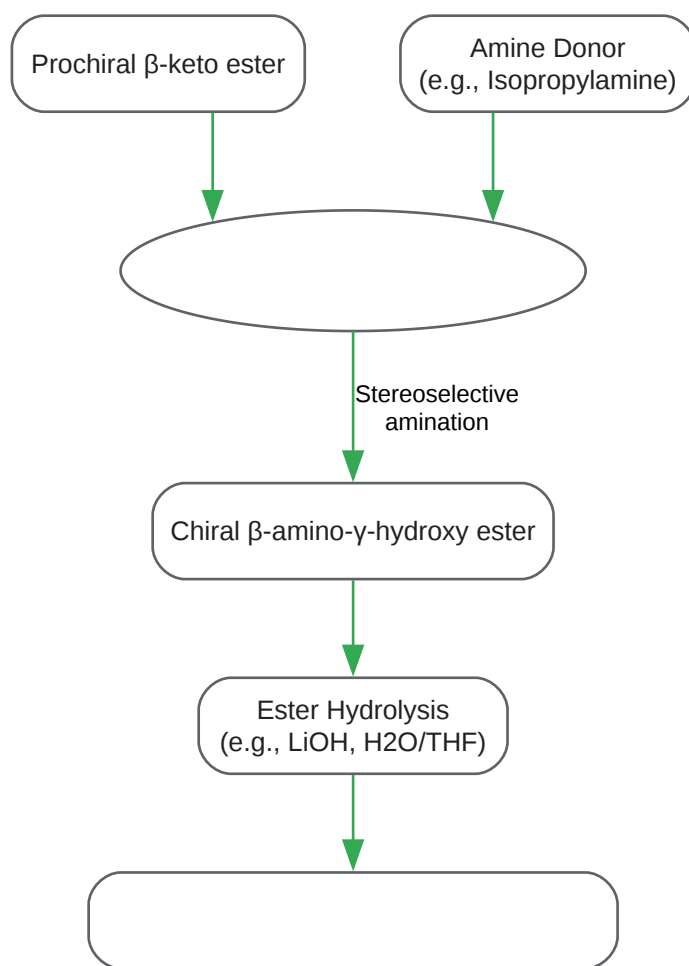
## Synthesis

The stereoselective synthesis of **(3R,4R)-3-Amino-4-hydroxypentanoic acid** is crucial for its biological activity. While specific proprietary methods may exist, a plausible and efficient approach involves biocatalytic synthesis, which offers high enantioselectivity and milder reaction conditions compared to traditional chemical synthesis.

## Representative Biocatalytic Synthesis Protocol

This protocol is a representative example based on established methods for the synthesis of chiral amino alcohols.

### Experimental Workflow for Biocatalytic Synthesis



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Caption: Biocatalytic synthesis workflow.

#### Methodology:

- **Reaction Setup:** In a temperature-controlled bioreactor, a suitable buffer (e.g., phosphate buffer, pH 7.5) is prepared. The prochiral  $\beta$ -keto ester precursor is added to the buffer.
- **Enzymatic Reaction:** An engineered (R)-selective  $\omega$ -transaminase and an amine donor (e.g., isopropylamine) are added to the reactor. The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
- **Reaction Monitoring:** The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material to the chiral  $\beta$ -amino- $\gamma$ -hydroxy ester.

- **Work-up:** Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The aqueous solution is then washed with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material and by-products.
- **Ester Hydrolysis:** The aqueous layer containing the chiral amino ester is treated with a base (e.g., lithium hydroxide) to hydrolyze the ester.
- **Purification:** The resulting solution is acidified to the isoelectric point of the amino acid, leading to its precipitation. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield **(3R,4R)-3-Amino-4-hydroxypentanoic acid**.

## Spectroscopic Data (Predicted)

While experimental spectroscopic data for the free acid is not readily available, predicted NMR data can provide insights into its structure.

Table 2: Predicted NMR Spectroscopic Data for **(3R,4R)-3-Amino-4-hydroxypentanoic acid**

Nucleus	Predicted Chemical Shift (ppm)
<sup>1</sup> H NMR	
H1 (CH3)	~1.2
H2 (CH)	~2.4
H3 (CH-NH2)	~3.3
H4 (CH-OH)	~4.0
<sup>13</sup> C NMR	
C1 (CH3)	~20
C2 (CH2)	~40
C3 (CH-NH2)	~55
C4 (CH-OH)	~70
C5 (COOH)	~175

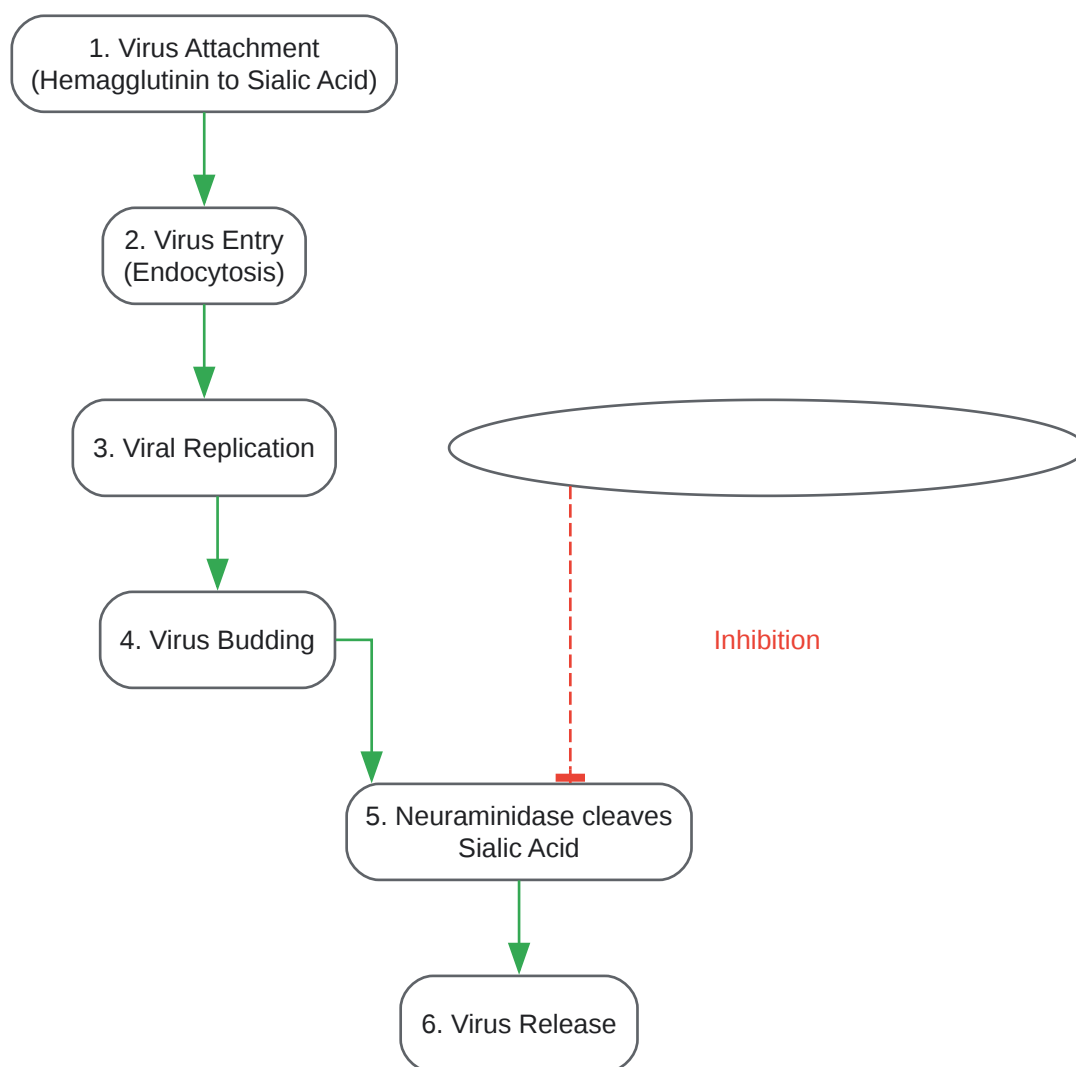
## Biological Activity

**(3R,4R)-3-Amino-4-hydroxypentanoic acid** and its derivatives have shown promising biological activities, particularly as antiviral and anticancer agents.

### Neuraminidase Inhibition

The compound has been identified as a potential inhibitor of the neuraminidase enzyme of the influenza virus. Neuraminidase is a crucial enzyme for the release of new viral particles from infected host cells.

#### Influenza Virus Replication and Neuraminidase Inhibition Pathway



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Caption: Influenza virus replication cycle and the point of inhibition.

By inhibiting neuraminidase, **(3R,4R)-3-Amino-4-hydroxypentanoic acid** prevents the cleavage of sialic acid residues on the host cell surface, thereby trapping the newly formed virus particles and preventing their release and the subsequent infection of other cells.

## Anticancer Activity

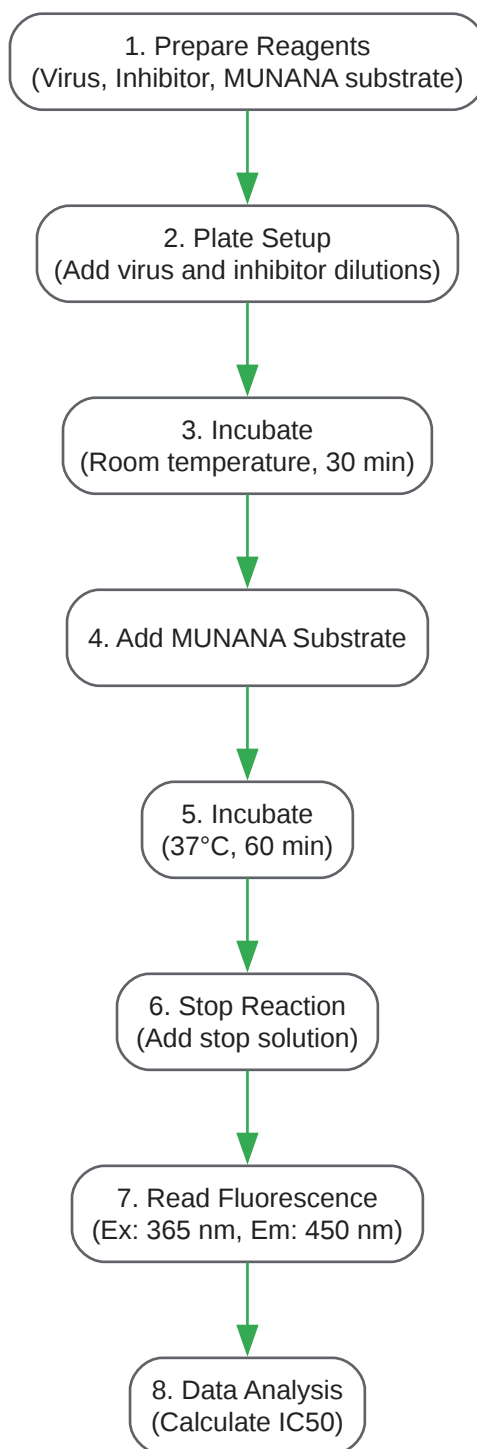
Derivatives of **(3R,4R)-3-Amino-4-hydroxypentanoic acid** have demonstrated cytotoxic effects against certain cancer cell lines, including non-small cell lung cancer and lymphoma models. The proposed mechanism of action involves the modulation of key metabolic pathways essential for cancer cell growth and survival. Further research is needed to elucidate the precise molecular targets and signaling pathways involved.

## Experimental Protocols

### Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol is adapted from established methods for assessing neuraminidase inhibitor susceptibility.

Experimental Workflow for Neuraminidase Inhibition Assay



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Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Methodology:

- Reagent Preparation:
  - Prepare serial dilutions of **(3R,4R)-3-Amino-4-hydroxypentanoic acid** in assay buffer.
  - Dilute the influenza virus preparation to a standardized concentration.
  - Prepare a working solution of the fluorescent substrate 2'-(4-Methylumbelliferyl)- $\alpha$ -D-N-acetylneuraminic acid (MUNANA).
- Assay Procedure:
  - In a 96-well microplate, add the diluted virus to each well.
  - Add the serial dilutions of the inhibitor to the respective wells.
  - Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
  - Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
  - Incubate the plate at 37 °C for 60 minutes.
  - Stop the reaction by adding a stop solution (e.g., a basic buffer).
- Data Acquisition and Analysis:
  - Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.
  - Calculate the percentage of neuraminidase inhibition for each inhibitor concentration.
  - Determine the IC<sub>50</sub> value, which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.

## Conclusion



**(3R,4R)-3-Amino-4-hydroxypentanoic acid** is a promising chiral building block with significant potential in the development of novel therapeutics. Its demonstrated activity as a neuraminidase inhibitor and the emerging evidence of its anticancer properties warrant further investigation. This technical guide provides a foundational resource for researchers to advance the understanding and application of this intriguing molecule. Further studies are encouraged to obtain more extensive experimental data on the free acid and to fully elucidate its mechanisms of action in various biological systems.

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## References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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